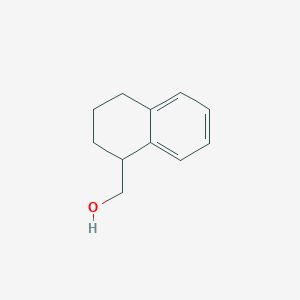

1,2,3,4-Tetrahydronaphthalen-1-ylmethanol

Übersicht

Beschreibung

1,2,3,4-Tetrahydronaphthalen-1-ylmethanol is an organic compound with the molecular formula C11H14O. It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a hydroxymethyl group is attached to the first carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

The synthesis of 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol typically involves the reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve catalytic hydrogenation of naphthalene derivatives followed by functional group transformations to introduce the hydroxymethyl group .

Analyse Chemischer Reaktionen

1,2,3,4-Tetrahydronaphthalen-1-ylmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form 1,2,3,4-tetrahydronaphthalene using strong reducing agents.

Major products formed from these reactions include 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, 1,2,3,4-tetrahydronaphthalene, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Properties

1,2,3,4-Tetrahydronaphthalen-1-ylmethanol has shown potential in pharmacological applications due to its structural similarity to various bioactive compounds. Research indicates that derivatives of tetrahydronaphthalene have exhibited activity against several biological targets:

- Antidepressant Activity : Some studies suggest that compounds with similar structures may influence serotonin receptors, potentially leading to antidepressant effects.

- Anti-inflammatory Properties : Research has indicated that naphthalene derivatives can modulate inflammatory pathways, providing a basis for developing anti-inflammatory drugs.

Case Studies

A notable study highlighted the synthesis of tetrahydronaphthalene derivatives and their evaluation for antidepressant activity. The results indicated a significant improvement in mood-related behaviors in animal models when treated with these compounds, suggesting their potential as therapeutic agents in mood disorders .

Material Science

Polymer Synthesis

The compound is utilized as a monomer in polymer chemistry. Its unique structure allows it to be incorporated into various polymer matrices, enhancing their mechanical properties and thermal stability.

Applications in Coatings and Adhesives

this compound serves as an important intermediate in the synthesis of specialty chemicals used in coatings and adhesives. The incorporation of this compound can improve adhesion properties and durability of the final products.

Chemical Intermediate

Synthesis of Fine Chemicals

The compound acts as a versatile intermediate in organic synthesis. It can be transformed into various functionalized derivatives that serve as precursors for pharmaceuticals and agrochemicals.

Table: Summary of Applications

| Application Area | Specific Uses | Examples/Notes |

|---|---|---|

| Medicinal Chemistry | Antidepressant and anti-inflammatory agents | Potential serotonin receptor modulators |

| Material Science | Monomer for polymers | Enhances mechanical properties |

| Chemical Intermediate | Synthesis of fine chemicals | Precursor for pharmaceuticals |

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydronaphthalen-1-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to modulate biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

1,2,3,4-Tetrahydronaphthalen-1-ylmethanol can be compared with other similar compounds, such as:

1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.

1-Naphthalenemethanol: Contains a fully aromatic naphthalene ring, which affects its chemical properties and reactivity.

1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid: Has a carboxylic acid group instead of a hydroxymethyl group, leading to different chemical behavior and applications.

The uniqueness of this compound lies in its partially hydrogenated naphthalene ring and the presence of the hydroxymethyl group, which confer distinct chemical and biological properties .

Biologische Aktivität

1,2,3,4-Tetrahydronaphthalen-1-ylmethanol (CAS Number: 66377-63-7) is an organic compound characterized by its molecular formula . This compound is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated, and a hydroxymethyl group is attached to the first carbon atom. Its unique structure provides it with various biological activities and potential applications in medicinal chemistry and industrial processes.

The synthesis of this compound typically involves the reduction of 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The compound can undergo several chemical reactions:

- Oxidation : The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : Further reduction can yield 1,2,3,4-tetrahydronaphthalene.

- Substitution : The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and biochemical pathways. The hydroxymethyl group enables participation in hydrogen bonding and other interactions with enzymes and receptors. This interaction may influence various cellular processes and signaling pathways.

Toxicological Profile

Research on the toxicological profile of this compound indicates that it has relatively low acute toxicity. For instance:

- Oral LD50 : Approximately 2860 mg/kg body weight in male rats.

- Dermal LD50 : About 16,800 mg/kg body weight in male rabbits.

- Symptoms of high concentration exposure in humans include headache, nausea, vomiting, and green-gray urine due to metabolization .

Case Studies and Research Findings

- Neuropharmacological Effects : A study explored the binding profiles of similar compounds on serotonin (5-HT1A) and dopamine (D2) receptors. Although specific data on this compound was limited in this context, it indicated potential for neuropharmacological applications through receptor modulation .

- Enzyme Interaction Studies : Investigations into enzyme-catalyzed reactions involving alcohols suggest that this compound may serve as a substrate or inhibitor for certain enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydronaphthalene | Lacks hydroxymethyl group | Less reactive in biological systems |

| 1-Naphthalenemethanol | Fully aromatic naphthalene ring | Different reactivity |

| 1,2,3,4-Tetrahydronaphthalene-1-carboxylic acid | Contains carboxylic acid group | Different chemical behavior |

The presence of the hydroxymethyl group in this compound contributes to its distinct reactivity and potential therapeutic applications compared to its analogs.

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydronaphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10,12H,3,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBARXHIIOCOWOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66377-63-7 | |

| Record name | (1,2,3,4-tetrahydronaphthalen-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.